Cas no 551-09-7 (N-(naphthalen-1-yl)ethane-1,2-diamine)

N-(naphthalen-1-yl)ethane-1,2-diamine is a versatile aromatic diamine compound featuring a naphthalene core linked to an ethylenediamine moiety. This structure imparts strong chelating properties, making it useful in coordination chemistry for synthesizing metal complexes and catalysts. Its bifunctional nature allows for selective reactivity at both amine groups, enabling applications in organic synthesis, polymer modification, and ligand design. The naphthalene ring enhances stability and π-stacking interactions, beneficial for materials science and supramolecular chemistry. The compound is typically employed as an intermediate in pharmaceuticals, dyes, and advanced functional materials due to its balanced reactivity and structural adaptability. Proper handling under inert conditions is recommended to prevent oxidation.
N-(naphthalen-1-yl)ethane-1,2-diamine structure
551-09-7 structure
商品名:N-(naphthalen-1-yl)ethane-1,2-diamine
CAS番号:551-09-7
MF:C12H14N2
メガワット:186.2530
MDL:MFCD01631139
CID:1594791
PubChem ID:15107

N-(naphthalen-1-yl)ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

    • N-(1-naphthyl)ethylenediamine
    • 1,2-Ethanediamine, N-1-naphthalenyl-
    • 1,2-Ethanediamine, N1-1-naphthalenyl-
    • N'-naphthalen-1-ylethane-1,2-diamine
    • N1-(naphthalen-1-yl)ethane-1,2-diamine
    • N-(1-naphthyl)ethane-1,2-diamine
    • NULAJYZBOLVQPQ-UHFFFAOYSA-N
    • N-naphthalen-1-ylethane-1,2-diamine
    • 02X37521XE
    • N-(naphthalen-1-yl)ethane-1,2-diamine
    • N-1-naphthylethylenediamine
    • Oprea1_329986
    • (2-aminoethyl)naphthylamine
    • N-1-naphthylethylene diamine
    • n-(1
    • NCGC00163705-04
    • NCGC00163705-03
    • AS-59686
    • N-napthylethylenediamine
    • naphtylethylenediamine
    • UNII-02X37521XE
    • N-1-Naphthylethylenediamine dihydrochloride
    • NS00033241
    • EINECS 208-992-9
    • DTXSID7043744
    • BDBM50323743
    • CHEBI:53510
    • N'-(1-naphthyl)ethane-1,2-diamine
    • 1-AMINO-2-(.ALPHA.-NAPHTHYLAMINO)ETHANE
    • NCI60_042198
    • N(SUP1)-1-NAPHTHALENYL-1,2-ETHANEDIAMINE
    • G78425
    • 2-(naphthalen-1-ylamino)ethylamine
    • SCHEMBL233681
    • STK763966
    • N-1-naphthalen-1-yl-ethane-1,2-diamine
    • 551-09-7
    • N-(1-NAPHTHYL)ETHYLENEDIAMINE [MI]
    • CHEMBL1214195
    • BBL015556
    • AKOS005616309
    • Q6951327
    • EU-0052653
    • n-(1-naphthyl)-ethylenediamine
    • MDL: MFCD01631139
    • インチ: 1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2
    • InChIKey: NULAJYZBOLVQPQ-UHFFFAOYSA-N
    • ほほえんだ: N([H])(C([H])([H])C([H])([H])N([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 186.11582
  • どういたいしつりょう: 186.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 38.05

N-(naphthalen-1-yl)ethane-1,2-diamine セキュリティ情報

N-(naphthalen-1-yl)ethane-1,2-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D759860-250mg
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
250mg
$180 2024-06-06
Aaron
AR00JOW5-1g
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
1g
$351.00 2025-02-28
1PlusChem
1P00JONT-250mg
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
250mg
$135.00 2024-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828307-250mg
N-(1-Naphthyl)Ethylenediamine
551-09-7 95%
250mg
¥1299.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828307-5g
N-(1-Naphthyl)Ethylenediamine
551-09-7 95%
5g
¥11554.00 2024-05-09
A2B Chem LLC
AJ17625-250mg
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
250mg
$144.00 2024-04-19
A2B Chem LLC
AJ17625-1g
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
1g
$310.00 2024-04-19
A2B Chem LLC
AJ17625-50mg
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
50mg
$66.00 2024-04-19
Aaron
AR00JOW5-50mg
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
50mg
$79.00 2025-02-28
eNovation Chemicals LLC
D759860-50mg
N-(1-Naphthyl)ethylenediamine
551-09-7 95%
50mg
$105 2024-06-06

N-(naphthalen-1-yl)ethane-1,2-diamine 関連文献

N-(naphthalen-1-yl)ethane-1,2-diamineに関する追加情報

Exploring the Properties and Applications of N-(naphthalen-1-yl)ethane-1,2-diamine (CAS No 551-09-7)

N-(naphthalen-1-yl)ethane-1,2-diamine, also known by its CAS number 551-09-7, is a versatile organic compound with a unique structure that has garnered significant attention in various fields of research and industry. This compound is characterized by its naphthalene ring system attached to a diamine group, making it a valuable precursor in the synthesis of advanced materials and pharmaceuticals. In this article, we delve into the structural properties, chemical behavior, and cutting-edge applications of N-(naphthalen-1-yl)ethane-1,2-diamine.

The molecular structure of N-(naphthalen-1-yl)ethane-1,2-diamine consists of a naphthalene moiety linked to an ethylenediamine backbone. This arrangement imparts the compound with unique electronic properties and reactivity. Recent studies have highlighted its role in the formation of coordination polymers and metalloorganic frameworks (MOFs), where its diamine functionality serves as a versatile ligand. The ability to coordinate with metal ions has made it a key component in the development of porous materials for gas storage and catalysis.

One of the most intriguing aspects of N-(naphthalen-1-y l)ethane-1,2-diamine is its role in medicinal chemistry. Researchers have explored its potential as a building block for bioactive molecules, particularly in the design of anticancer agents. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for drug development.

In terms of synthesis, N-(naphthalen -1-y l)ethane -1 ,2 -diamine can be prepared via several routes. Traditional methods involve nucleophilic aromatic substitution or coupling reactions with appropriate precursors. However, recent advancements have focused on green chemistry approaches to enhance yield and reduce environmental impact. For instance, microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product purity.

The chemical versatility of N -(naphthalen -1 -y l )ethan e -1 ,2 -diamine extends to its application in polymer science. Its ability to form stable covalent bonds with various monomers has led to the creation of novel polymeric materials with tailored properties. A notable example is its use in synthesizing conducting polymers for flexible electronics and energy storage devices.

Recent research has also explored the environmental fate and toxicity of N -(naphthalen -1 -y l )ethan e -1 ,2 -diamine, addressing concerns related to its industrial use. Studies conducted by environmental scientists have shown that under aerobic conditions, the compound undergoes biodegradation at a moderate rate, reducing its persistence in aquatic systems.

In conclusion, N -(naphthalen -1 -y l )ethan e -1 ,2 -diamine (CAS No 551 -09 -7 ) stands as a pivotal molecule in modern chemistry due to its structural diversity and functional versatility. Its applications span from advanced materials to drug discovery, with ongoing research continuously uncovering new avenues for its utilization. As scientific understanding deepens, this compound is poised to play an even more significant role in shaping future technologies and therapeutic interventions.

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